![molecular formula C14H13F3N2O3 B052626 ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 112055-38-6](/img/structure/B52626.png)
ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multistep chemical reactions, including condensation and cyclocondensation, often under specific conditions such as ultrasound irradiation to enhance regioselectivity and yield. For example, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized with high regioselectivity and in good yields using ultrasound irradiation, demonstrating the efficiency of such methods in synthesizing pyrazole derivatives (Machado et al., 2011).
Molecular Structure Analysis
Molecular structure studies, including X-ray diffraction and computational methods, provide detailed insights into the geometry, vibrational frequencies, and chemical shift values of compounds. For instance, the molecular geometry and properties of a closely related molecule were investigated through a combined experimental and theoretical study, highlighting the conformational flexibility and electronic properties of the molecule (Inkaya et al., 2012).
Chemical Reactions and Properties
Compounds like ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergo various chemical reactions, including cross-coupling reactions, to yield diverse structures. For instance, ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions, leading to condensed pyrazoles with potential applications in materials science (Arbačiauskienė et al., 2011).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of chemical compounds in various environments. Studies on similar compounds, utilizing techniques like single-crystal X-ray diffraction, reveal important insights into their structural stability and intermolecular interactions, which are pivotal for their physical characteristics (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's molecular structure. Investigations into the synthesis and reactivity of pyrazole derivatives underscore the influence of substituents on their chemical behavior, offering pathways to novel materials and pharmaceuticals (Beck & Wright, 1987).
Scientific Research Applications
Synthesis and Characterization of Derivatives : This compound is used in the synthesis of various chemical derivatives. For instance, it was utilized in the preparation of pyrazole hydrazones compounds, which were characterized by elemental analysis, infrared spectrum, and NMR (Huang Jie-han, 2008).
Condensation Reactions : It is also involved in condensation reactions to prepare related compounds. Beck and Wright (1987) described its use in the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters through condensation with arylhydrazines (J. R. Beck & F. L. Wright, 1987).
Regioselective Synthesis : Ashton and Doss (1993) reported a regioselective route to synthesize alkyl-aryl-pyrazole carboxylates, demonstrating the chemical flexibility and utility of the compound (W. Ashton & G. Doss, 1993).
Amidation Processes : Milosevic et al. (2015) used this compound in microwave-assisted amidation processes, highlighting its reactivity and potential in synthetic organic chemistry (M. Milosevic et al., 2015).
Use in Pd-Catalyzed Cross-Coupling Reactions : The compound was employed as a precursor in Pd-catalyzed cross-coupling reactions to synthesize various pyrazoles, demonstrating its utility in complex chemical syntheses (Eglė Arbačiauskienė et al., 2011).
Antioxidant Activity Studies : Goulart et al. (2020) explored the antioxidant activity of derivatives synthesized from this compound, indicating its potential in pharmacological research (Taís B. Goulart et al., 2020).
Safety and Hazards
properties
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-3-22-13(20)11-8-18-19(12(11)14(15,16)17)9-4-6-10(21-2)7-5-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJLMZLGGRBYEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550282 | |
Record name | Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
112055-38-6 | |
Record name | Ethyl 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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